Functional Antagonism Potency of ML221 at the APJ Receptor
ML221 demonstrates consistent functional antagonism in cell-based assays. In a cAMP assay using APJ-expressing cells, ML221 exhibits an IC50 of 0.70 μM [1]. In a β-arrestin recruitment assay, the IC50 is 1.75 μM [1]. This potency is the benchmark against which newer analogs are measured, as sulfonate-linked analogs 21 and 22 show slightly reduced potency (IC50 of 3.1 μM and 3.2 μM, respectively) in the β-arrestin assay, representing a 1.8-fold decrease in potency compared to ML221 [2].
| Evidence Dimension | Potency (β-arrestin recruitment inhibition IC50) |
|---|---|
| Target Compound Data | 1.75 μM |
| Comparator Or Baseline | Analog 21: 3.1 μM; Analog 22: 3.2 μM |
| Quantified Difference | ~1.8-fold lower potency for analogs 21 and 22 |
| Conditions | CHOK1 cells expressing APJ, apelin-13 stimulation, 90 min incubation, luminescence readout [1][2] |
Why This Matters
ML221 remains the most potent small-molecule APJ antagonist in its class for acute functional assays, a critical factor when maximizing target engagement is required in vitro.
- [1] Maloney PR, et al. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorg Med Chem Lett. 2012 Nov 1;22(21):6656-60. doi: 10.1016/j.bmcl.2012.08.105. View Source
- [2] Bist G, et al. Novel small molecule analogs for advancing apelin receptor antagonism with enhanced plasma and microsomal stability. Bioorg Med Chem Lett. 2025 Aug 8;129:130367. doi: 10.1016/j.bmcl.2025.130367. View Source
